
2-Hydroxy-1,3,2lambda~5~-dithiaphospholane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1,3,2lambda~5~-dithiaphospholane-2-thione is an organophosphorus compound with a unique structure that includes both phosphorus and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,3,2lambda~5~-dithiaphospholane-2-thione typically involves the reaction of phosphorus pentasulfide with a suitable diol. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-1,3,2lambda~5~-dithiaphospholane-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus-sulfur compounds.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1,3,2lambda~5~-dithiaphospholane-2-thione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Hydroxy-1,3,2lambda~5~-dithiaphospholane-2-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its unique structure allows it to participate in specific chemical reactions that can modulate biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1-naphthoic acid: This compound shares the hydroxyl functional group but differs in its overall structure and reactivity.
2-Hydroxy-1-naphthaldehyde: Similar in having a hydroxyl group, but it has an aldehyde functional group instead of the phosphorus-sulfur moiety.
Uniqueness
2-Hydroxy-1,3,2lambda~5~-dithiaphospholane-2-thione is unique due to its combination of phosphorus and sulfur atoms within a cyclic structure. This gives it distinct chemical properties and reactivity compared to other compounds with similar functional groups.
Eigenschaften
CAS-Nummer |
61212-15-5 |
|---|---|
Molekularformel |
C2H5OPS3 |
Molekulargewicht |
172.2 g/mol |
IUPAC-Name |
2-hydroxy-2-sulfanylidene-1,3,2λ5-dithiaphospholane |
InChI |
InChI=1S/C2H5OPS3/c3-4(5)6-1-2-7-4/h1-2H2,(H,3,5) |
InChI-Schlüssel |
BHDBTPZWGWEAII-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSP(=S)(S1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium](/img/structure/B14599598.png)
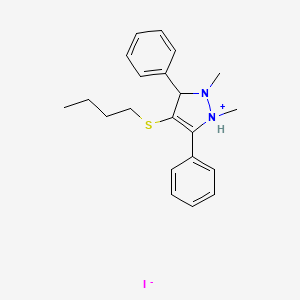
![1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14599614.png)
![Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-](/img/structure/B14599620.png)
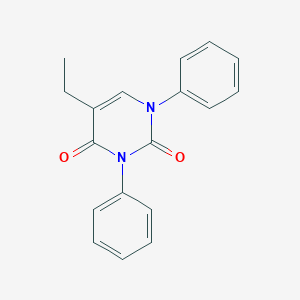
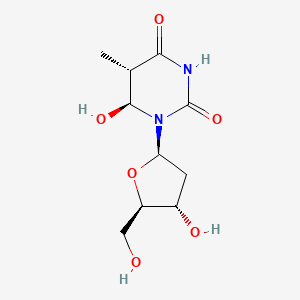
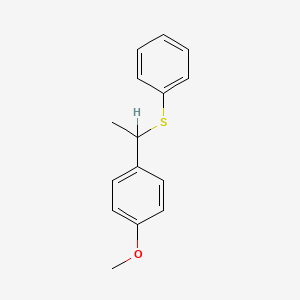
![2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol](/img/structure/B14599645.png)
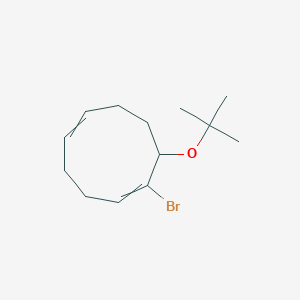
![2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14599657.png)
![2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate](/img/structure/B14599673.png)
![Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane](/img/structure/B14599675.png)
